molecular formula C10H4ClNO2 B14605080 5-Chloro-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile CAS No. 58138-39-9

5-Chloro-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile

Cat. No.: B14605080
CAS No.: 58138-39-9
M. Wt: 205.60 g/mol
InChI Key: JSZIWAQQPWVFPV-UHFFFAOYSA-N
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Description

1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of indole derivatives often involves cyclization followed by dehydrative aromatization . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of indole derivatives can lead to the formation of various oxidized products .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. In biology and medicine, indene derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents . The unique structural features of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- make it a valuable compound for studying various biological processes and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. Indene derivatives are known to interact with multiple receptors and enzymes, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- can be compared with other similar compounds such as 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile and 1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl- . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- lies in its specific substituents and the resulting properties.

Properties

CAS No.

58138-39-9

Molecular Formula

C10H4ClNO2

Molecular Weight

205.60 g/mol

IUPAC Name

5-chloro-1,3-dioxoindene-2-carbonitrile

InChI

InChI=1S/C10H4ClNO2/c11-5-1-2-6-7(3-5)10(14)8(4-12)9(6)13/h1-3,8H

InChI Key

JSZIWAQQPWVFPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(C2=O)C#N

Origin of Product

United States

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